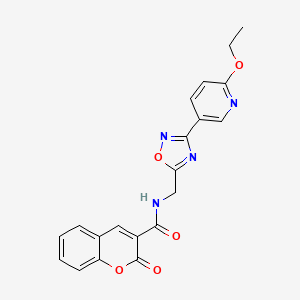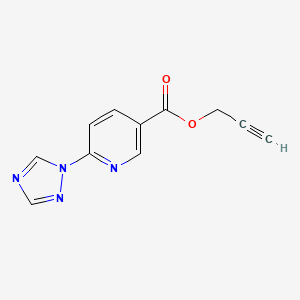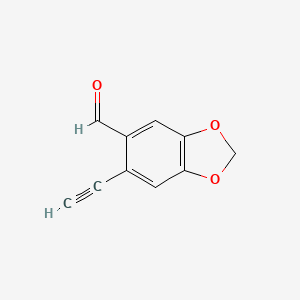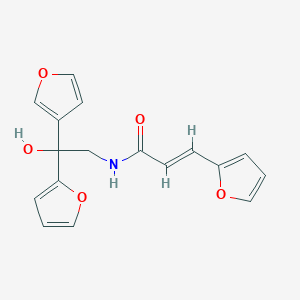![molecular formula C14H20O3 B2514063 1-[4-(2,2-Diethoxyethyl)phenyl]ethanone CAS No. 2418677-26-4](/img/structure/B2514063.png)
1-[4-(2,2-Diethoxyethyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,2-Diethoxyethyl)phenyl]ethanone is an organic compound with the molecular formula C14H20O3 . It has a molecular weight of 236.31 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, 1-(4-(2-chloroethoxy)phenyl)ethanone was prepared by reacting 1-(4-hydroxyphenyl)ethanone with 1-bromo-2-chloroethane in the presence of NaOH and tetrabutylammonium bromide . The reaction mixture was heated under reflux for 40 hours, after which water was added. The oil remaining after separation was concentrated under reduced pressure and the residue was recrystallized from ethanol to give the title compound .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction . For example, the crystal structure of 1-(4-(2-chloroethoxy)phenyl)ethanone was determined, revealing details about the atomic coordinates and displacement parameters .Chemical Reactions Analysis
While specific chemical reactions involving 1-[4-(2,2-Diethoxyethyl)phenyl]ethanone have not been found, similar compounds have been studied . For instance, Schiff base compounds have been synthesized and characterized by various spectroscopic techniques . These compounds are often used as synthetic intermediates for a number of chemical families of pharmaceuticals, pesticides, petrochemicals, etc .Physical And Chemical Properties Analysis
1-[4-(2,2-Diethoxyethyl)phenyl]ethanone is a liquid at room temperature . It has a molecular weight of 236.31 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Chemical Properties and Storage
“1-[4-(2,2-Diethoxyethyl)phenyl]ethanone” has a CAS Number of 2418677-26-4 and a molecular weight of 236.31 . It is a liquid and is shipped with an ice pack .
Antileishmanial and Antimalarial Applications
This compound has been used in the synthesis of hydrazine-coupled pyrazole derivatives, which have shown potent antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Molecular Docking Studies
Molecular docking studies have been conducted on this compound to justify its antileishmanial activity . The study was performed on Lm-PTR1, complexed with Trimethoprim .
Synthesis of Donor-Acceptor Semiconducting Polymers
“1-[4-(2,2-Diethoxyethyl)phenyl]ethanone” has been used in the synthesis of new donor-acceptor (D-A) conjugated polymers . These polymers have been synthesized successfully via direct (hetero)arylation polymerization using Pd (OAc) 2 and PCy 3 ·HBF 4 as a catalyst system .
Anti-Trypanosomal Activity
This compound has also been used in the synthesis of 1,2,4-oxadiazoles, which have shown anti-trypanosomal activity . The probable mode of action of the synthesized compounds against Trypanosoma cruzi cysteine protease cruzain was studied using molecular docking .
Eigenschaften
IUPAC Name |
1-[4-(2,2-diethoxyethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-4-16-14(17-5-2)10-12-6-8-13(9-7-12)11(3)15/h6-9,14H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNOIFBRCRDWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)C(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,2-Diethoxyethyl)phenyl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Methyl-3-(5-methylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B2513980.png)


![methyl 3-{[(2Z)-7-hydroxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2513983.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2513987.png)
![(2Z)-N-acetyl-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2513988.png)
![2-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2513992.png)
![3-benzyl-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2513994.png)



![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2514002.png)
